REACTION_SMILES
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[CH2:1]([O:3][CH:4]([O:2][CH2:21][CH3:22])[CH2:5][O:6][c:7]1[cH:8][cH:9][c:10]([CH2:11][CH:12]2[C:13](=[O:18])[NH:14][C:15](=[O:17])[S:16]2)[cH:19][cH:20]1)[CH3:23].[ClH:24].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[O:3]=[CH:4][CH2:5][O:6][c:7]1[cH:8][cH:9][c:10]([CH2:11][CH:12]2[C:13](=[O:18])[NH:14][C:15](=[O:17])[S:16]2)[cH:19][cH:20]1
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Name
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Type
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product
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Smiles
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O=CCOc1ccc(CC2SC(=O)NC2=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |